N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group. This structure combines electron-deficient aromatic systems (oxadiazole and dichlorophenyl) with a methylated pyrazole moiety, which may influence its physicochemical properties and biological interactions.
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c1-20-10(4-5-16-20)11(21)17-13-19-18-12(22-13)8-6-7(14)2-3-9(8)15/h2-6H,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDNGTMWXQGART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
A similar compound, 5-(2,5-dichlorophenyl)-2-furoic acid, has been found to target methionine aminopeptidase in escherichia coli. This enzyme is responsible for removing the N-terminal methionine from nascent proteins.
Mode of Action
It can be inferred that if it acts similarly to the aforementioned compound, it may interact with its target by binding to the active site of the enzyme and inhibiting its function.
Activité Biologique
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring fused with a pyrazole moiety. Its molecular formula is , and it exhibits a range of physicochemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, which can lead to antimicrobial and anticancer effects. For example, it may inhibit cyclooxygenases (COX) and histone deacetylases (HDAC) that are crucial in inflammation and cancer progression .
- Cell Signaling Pathways : The compound may modulate cell signaling pathways by interacting with specific receptors or transcription factors, influencing gene expression related to cell growth and apoptosis .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 1,3,4-oxadiazole derivatives. The compound has shown significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Human Colon Adenocarcinoma | 9.27 | Moderate activity |
| Human Renal Cancer | 1.14 | High selectivity |
| Human Ovarian Adenocarcinoma | 2.76 | Significant potency |
These results indicate that modifications in the structure can enhance the anticancer properties significantly .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains by disrupting their cell wall synthesis and inhibiting growth factors essential for survival .
Anti-inflammatory Effects
Research indicates that the compound can reduce inflammatory responses by inhibiting COX enzymes, which are responsible for prostaglandin synthesis. This mechanism is crucial in managing conditions like arthritis and other inflammatory diseases .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the efficacy of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide against a panel of human tumor cell lines. The results indicated that the compound significantly inhibited cell proliferation in renal and ovarian cancers with IC50 values demonstrating strong selectivity .
- Antimicrobial Screening : In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects on bacterial growth, suggesting its potential as a therapeutic agent in infectious diseases .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole and Pyrazole Moieties
describes compounds (7c–7f) containing 1,3,4-oxadiazole and thiazole groups. Key differences include:
- Substituents: The target compound’s 2,5-dichlorophenyl group replaces the thiazole-linked aminothiazole in 7c–7f.
- Molecular Weight : The target compound’s molecular weight (estimated ~350–370 g/mol) is comparable to 7c–7f (375–389 g/mol), but the dichlorophenyl group may reduce solubility compared to the polar thiazole derivatives .
- Melting Points : Compounds 7c–7f exhibit melting points of 134–178°C, suggesting moderate thermal stability. Dichlorophenyl substitution in the target compound could elevate the melting point due to increased molecular rigidity and halogen interactions .
Pyrazole Carboxamide Derivatives
outlines pyrazole-4-carboxamide derivatives (3a–3p) with chloro, cyano, and aryl groups. Key comparisons include:
- Functional Groups: The target compound lacks the cyano group present in 3a–3p but shares the chloro-substituted aryl motif. The absence of a cyano group may reduce polarity and hydrogen-bonding capacity, altering binding affinities in biological systems .
- Synthesis : Both classes are synthesized via carboxamide coupling (e.g., EDCI/HOBt in DMF), suggesting similar synthetic accessibility. However, the target compound’s dichlorophenyl-oxadiazole moiety may require specialized intermediates .
- Melting Points : Derivatives like 3a (133–135°C) and 3d (181–183°C) show variability based on substituents. The dichlorophenyl group in the target compound may confer higher melting points akin to 3d due to enhanced van der Waals interactions .
Halogenated Pyrazole Derivatives
and 6 highlight the role of halogenation:
- Chlorine vs. Methoxy: describes N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide, where a methoxy group replaces chlorine.
- Bioactivity Implications : Chlorine substituents (as in the target compound) are associated with enhanced antibacterial and antimycobacterial activities in analogs like compound 13 ( ), possibly due to increased lipophilicity and target binding .
Table 1: Physicochemical Comparison of Selected Analogues
*Estimated data for the target compound based on structural analogs.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
